Cas no 107771-82-4 (1-(3-Phenoxyphenyl)guanidine)

1-(3-Phenoxyphenyl)guanidine structure
1-(3-Phenoxyphenyl)guanidine structure
Product Name:1-(3-Phenoxyphenyl)guanidine
CAS No:107771-82-4
MF:C13H13N3O
MW:227.261822462082
MDL:MFCD17966498
CID:822327
PubChem ID:3008885
Update Time:2025-09-20

1-(3-Phenoxyphenyl)guanidine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Phenoxyphenyl)guanidine
    • 1-(3-Phenoxyphenyl)
    • 3-Phenoxyphenylguanidine
    • Guanidine, (3-phenoxyphenyl)-
    • 2-(3-phenoxyphenyl)guanidine
    • N-(3-Phenoxy-phenyl)-guanidine
    • N-(3-Phenoxyphenyl)guanidine
    • Guanidine, N-(3-phenoxyphenyl)-
    • AK114286
    • AX8220950
    • X5678
    • ST24037266
    • AKOS005266510
    • AB90693
    • DS-6433
    • C71293
    • DB-345246
    • CHEMBL1195160
    • 107771-82-4
    • CS-0156080
    • DTXSID70388367
    • SCHEMBL4714552
    • MDL: MFCD17966498
    • Inchi: 1S/C13H13N3O/c14-13(15)16-10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9H,(H4,14,15,16)
    • InChI Key: YWWKTHBYXSAYQE-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)C1C=CC=C(C=1)/N=C(\N)/N

Computed Properties

  • Exact Mass: 227.10599
  • Monoisotopic Mass: 227.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.6
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 107-109 °C
  • Boiling Point: 356.3±44.0°C at 760 mmHg
  • Flash Point: 222.5±24.6 °C
  • Solubility: Almost insoluble (0.084 g/l) (25 º C),
  • PSA: 71.13
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

1-(3-Phenoxyphenyl)guanidine Security Information

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